molecular formula C21H23NO B12531858 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one CAS No. 141921-91-7

2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one

Cat. No.: B12531858
CAS No.: 141921-91-7
M. Wt: 305.4 g/mol
InChI Key: JOODOXQLEQXCAU-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenyl-2-azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one typically involves the reaction of benzylamine with a suitable ketone under acidic or basic conditions. One common method involves the use of a cyclization reaction where the benzylamine reacts with a ketone in the presence of a catalyst to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
  • 3-phenyl-2-azaspiro[3.5]nonan-1-one
  • 2-benzyl-1-phenyl-2-azaspiro[3.5]nonan-3-one

Uniqueness

2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

CAS No.

141921-91-7

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

2-benzyl-1-phenyl-2-azaspiro[3.5]nonan-3-one

InChI

InChI=1S/C21H23NO/c23-20-21(14-8-3-9-15-21)19(18-12-6-2-7-13-18)22(20)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI Key

JOODOXQLEQXCAU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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